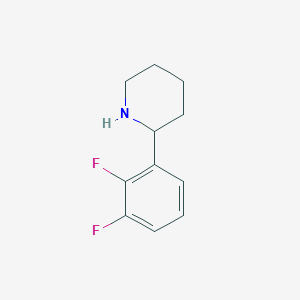
2-(2,3-Difluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the difluorophenyl group at the 2-position of the piperidine ring imparts unique chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluoroaniline with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of Suzuki-Miyaura coupling, where 2,3-difluorophenylboronic acid is coupled with piperidine in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(2,3-Difluorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to investigate the effects of fluorinated piperidine derivatives on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Difluorophenyl)piperidine: This compound has a similar structure but with fluorine atoms at the 2 and 6 positions of the phenyl ring. It may exhibit different chemical and biological properties due to the altered substitution pattern.
2-(3,4-Difluorophenyl)piperidine: Another similar compound with fluorine atoms at the 3 and 4 positions. The change in substitution can affect the compound’s reactivity and interactions with biological targets.
2-(2,5-Difluorophenyl)piperidine:
Uniqueness
2-(2,3-Difluorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atoms influences the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
2-(2,3-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |
Clé InChI |
RRIZRUWORRLGOA-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


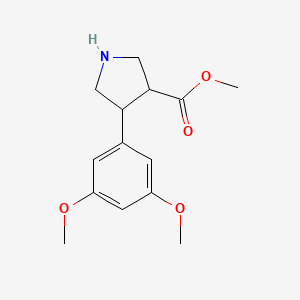
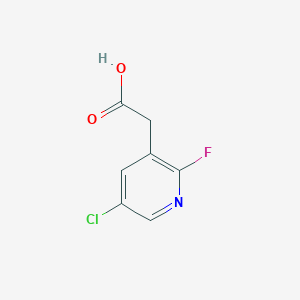
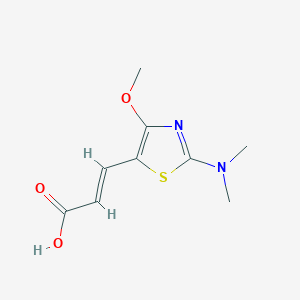
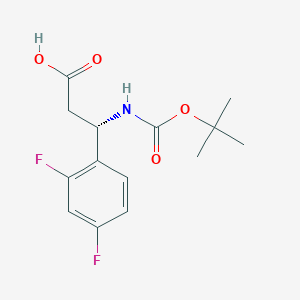
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
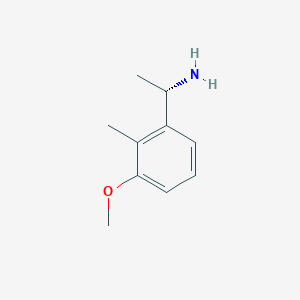




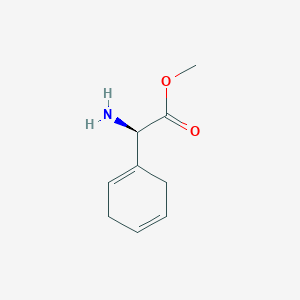
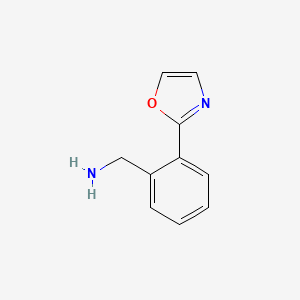
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
